5-(4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Overview
Description
5-(4-ethoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C13H12N2O3S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.05686342 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Microbial Activity
- Studies in Heterocyclic Compounds : This paper discusses the synthesis of related compounds and their considerable activity against various micro-organisms, highlighting their potential in antimicrobial research (Nigam, Saharia, & Sharma, 1981).
Nonlinear Optical Properties
- Third-Order Nonlinear Optical Properties : A study demonstrated the potential of related styryl dyes, including derivatives of the chemical , as promising materials for nonlinear optical applications due to their absorption properties and effectiveness in two-photon absorption phenomena (Shettigar et al., 2009).
Anti-inflammatory and Analgesic Agents
- Novel Synthesized Compounds : This research focused on the synthesis of novel compounds derived from a similar structure and evaluated their effectiveness as anti-inflammatory and analgesic agents. The compounds showed significant activity as COX-1/COX-2 inhibitors (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Self-Assemblies and Surface Investigations
- Barbituric Acid Derivatives on Graphite Surface : Investigating the self-assemblies of barbituric acid compounds, including those similar to the target chemical, on graphite surfaces using scanning tunneling microscopy, this study contributes to understanding molecular interactions and structure formation at surfaces (Chen et al., 2012).
Catalyst-Free Synthesis Processes
- One-Pot Synthesis of Diversely Substituted Compounds : This study discusses a catalyst-free method for synthesizing a wide range of compounds related to the target chemical. It emphasizes eco-friendliness and efficient synthesis methods (Brahmachari & Nayek, 2017).
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-2-18-9-5-3-8(4-6-9)7-10-11(16)14-13(19)15-12(10)17/h3-7H,2H2,1H3,(H2,14,15,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSBKPIWIVUDJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)NC(=S)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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